![molecular formula C7H10N4O4 B1684559 依他尼醇 CAS No. 22668-01-5](/img/structure/B1684559.png)
依他尼醇
概述
描述
依他尼醇是一种硝基咪唑化合物,化学式为C₇H₁₀N₄O₄ 。 它以其放射增敏特性而闻名,使其在增强癌症治疗中放射疗法的效果方面很有用 。 依他尼醇通过耗尽谷胱甘肽并抑制谷胱甘肽 S-转移酶,从而增加组织对电离辐射的敏感性 .
科学研究应用
Etanidazole is a nitroimidazole drug that has been studied for its radiosensitizing properties in cancer treatment . It operates by decreasing glutathione concentration and inhibiting glutathione S-transferase, which increases the sensitivity of tissues to ionizing radiation .
Pre-clinical Studies
In Vitro and In Vivo studies have demonstrated that Etanidazole can radiosensitize hepatocellular carcinoma (HCC) cells .
Etanidazole and Paclitaxel Combination Therapy
- Study Details: A study examined the radiosensitizing effect of combining etanidazole and paclitaxel in vivo using H22-bearing mice. The drugs were administered via the tail vein at clinically relevant doses, followed by exposure to 5 Gy of radiation .
- Results: The combination of etanidazole and paclitaxel resulted in the greatest tumor regression. Forty days post-radiation, tumor inhibition rates were 19.2% for radiation alone, 33.9% for etanidazole, 54.8% for paclitaxel, and 61.6% for the combination therapy. Survival rates at 180 days were 0% for control, 0% for radiation alone, 0% for etanidazole, 12.5% for paclitaxel, and 25.0% for the combination .
- Conclusion: Combining etanidazole and paclitaxel improved tumor growth inhibition and survival in animal models, suggesting a synergistic effect with potential clinical application in HCC radiotherapy .
Clinical Trials
Etanidazole has been evaluated in clinical trials for its efficacy in combination with radiotherapy, particularly in head and neck cancers .
- European Randomized Trial: A study involving 374 patients across 27 European centers aimed to evaluate the efficacy and toxicity of etanidazole combined with radiotherapy for head and neck squamous cell carcinoma . Patients were treated with either conventional radiotherapy alone (66-74 Gy in 33-37 fractions) or with the same radiotherapy dose plus etanidazole (2 g/m2 three times weekly for 17 doses) .
- Results: The addition of etanidazole to conventional radiotherapy did not provide any significant benefit to patients with head and neck carcinoma. The 2-year loco-regional control rates were 53% in both the etanidazole and control groups (p = 0.93), and the overall 2-year survival rates were 54% in each group (p = 0.99). However, there was a notable increase in peripheral neuropathy in the etanidazole group (52 cases) compared to the control group (5 cases, p < 0.001) .
- Conclusion: The study failed to confirm a benefit from adding etanidazole to conventional radiotherapy for head and neck carcinoma .
Other Studies and Applications
作用机制
依他尼醇通过耗尽谷胱甘肽并抑制谷胱甘肽 S-转移酶发挥作用。这导致组织对电离辐射敏感性的提高。该化合物靶向缺氧肿瘤细胞,这些细胞通常对放射疗法具有抗性。 通过使这些细胞敏感,依他尼醇增强了放射治疗的总体疗效 .
准备方法
合成路线和反应条件
依他尼醇可以通过涉及咪唑衍生物硝化的多步过程合成。通用的合成路线包括以下步骤:
硝化: 咪唑使用硝酸和硫酸的混合物硝化以形成 2-硝基咪唑。
烷基化: 然后用环氧乙烷烷基化 2-硝基咪唑以引入羟乙基。
工业生产方法
依他尼醇的工业生产通常涉及相同的合成路线,但规模更大。 该过程针对更高的产量和纯度进行了优化,通常使用连续流反应器和先进的纯化技术来确保最终产品的质量 .
化学反应分析
反应类型
依他尼醇会发生多种类型的化学反应,包括:
还原: 依他尼醇中的硝基可以在特定条件下还原为氨基。
氧化: 羟乙基可以氧化为羧酸。
取代: 硝基可以通过亲核取代反应被其他官能团取代.
常用试剂和条件
还原: 常用的还原剂包括带有钯催化剂的氢气或硼氢化钠。
氧化: 使用高锰酸钾或三氧化铬等氧化剂。
取代: 胺或硫醇等亲核试剂可用于取代反应.
形成的主要产物
还原: 氨基咪唑衍生物。
氧化: 羧酸衍生物。
取代: 各种取代的咪唑衍生物.
相似化合物的比较
类似化合物
米索尼达唑: 另一种具有类似特性但毒性更高的硝基咪唑放射增敏剂。
甲硝唑: 一种具有放射增敏特性的硝基咪唑抗生素,但主要用于治疗感染。
依他尼醇的独特性
依他尼醇与米索尼达唑等其他放射增敏剂相比,其毒性较低。它允许施用更高的剂量,从而在不引起明显副作用的情况下达到有效的肿瘤浓度。 这使其成为增强癌症治疗中放射疗法疗效的有希望的候选药物 .
生物活性
Etanidazole, also known as SR-2508, is a nitroimidazole compound primarily studied for its radiosensitizing properties in cancer therapy. This article delves into its biological activity, mechanisms of action, clinical applications, and relevant case studies, supported by data tables and research findings.
Etanidazole functions as a radiosensitizer , enhancing the effects of radiation therapy on hypoxic tumor cells. The compound selectively targets hypoxic (low-oxygen) environments typical of many tumors, where conventional therapies are less effective. Upon reduction in these hypoxic conditions, etanidazole forms reactive species that damage DNA, leading to increased cell death when combined with radiation treatment .
Biological Activity
The biological activity of etanidazole can be summarized as follows:
- Radiosensitization : Enhances the efficacy of radiotherapy in solid tumors.
- Antimicrobial Activity : Exhibits some antimicrobial properties against anaerobic bacteria.
- Toxicity Profile : Generally well-tolerated but can cause side effects such as nausea, vomiting, and peripheral neuropathy .
Clinical Applications
Etanidazole has been evaluated in various clinical settings:
- Combination with Radiotherapy : Studies have shown that etanidazole improves tumor control rates when used alongside radiotherapy in patients with head and neck cancers and other solid tumors .
- Phase Trials : Several clinical trials have assessed its efficacy and safety profile. For instance, a Phase I trial demonstrated manageable toxicity levels when combined with hyperfractionated radiotherapy .
Case Studies
The following table summarizes notable case studies involving etanidazole:
Research Findings
Recent research highlights the following key findings regarding etanidazole:
- In Vivo Studies : Animal models have shown that etanidazole significantly enhances the effectiveness of radiation therapy in hypoxic tumors compared to radiation alone .
- Toxicity Assessments : Clinical trials report mild to moderate side effects, predominantly gastrointestinal disturbances and transient neurological symptoms .
- Long-Term Outcomes : Studies indicate that patients receiving etanidazole in conjunction with radiotherapy experience better long-term survival rates compared to those receiving radiotherapy alone .
属性
IUPAC Name |
N-(2-hydroxyethyl)-2-(2-nitroimidazol-1-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O4/c12-4-2-8-6(13)5-10-3-1-9-7(10)11(14)15/h1,3,12H,2,4-5H2,(H,8,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDWBPCFGJXFJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045434 | |
Record name | Etandazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water > 100 (mg/mL), Methanol 60 (mg/mL), Ethanol 30 (mg/mL), Chloroform < 1 (mg/mL) | |
Record name | ETANIDAZOLE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/301467%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
22668-01-5 | |
Record name | Etanidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22668-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etanidazole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022668015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etanidazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12736 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | etanidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etandazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Hydroxyethyl)-2-nitroimidazole-1-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETANIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30DKA3Q1HL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does etanidazole selectively target hypoxic cells?
A1: Etanidazole's selective toxicity towards hypoxic cells stems from its unique mechanism of action. Under hypoxic conditions, etanidazole undergoes reductive metabolism, leading to the formation of reactive intermediates. These intermediates can cause DNA damage, ultimately leading to cell death. In well-oxygenated cells, this reductive metabolism is less efficient, and the reactive intermediates are effectively neutralized by molecular oxygen. [, , , ]
Q2: What is the molecular formula and weight of etanidazole?
A2: Etanidazole is represented by the molecular formula C8H12N4O4 and has a molecular weight of 232.2 g/mol. []
Q3: How is etanidazole administered, and what is its typical pharmacokinetic profile?
A3: Etanidazole is typically administered intravenously. Studies have shown that it exhibits a relatively short half-life in plasma, but it can persist for longer periods in peripheral nervous tissues. Its distribution to the brain is relatively limited due to the blood-brain barrier, although studies suggest that tumor disruption of the blood-brain barrier may allow for increased penetration into brain tumors. [, , , ]
Q4: Are there specific factors that influence the pharmacokinetics of etanidazole?
A4: Yes, research suggests that factors such as renal function and co-administration of other drugs can influence etanidazole's pharmacokinetic parameters. For instance, a study observed that renal function, as assessed by creatinine clearance, can affect etanidazole clearance and alter its area under the curve (AUC). [, ]
Q5: What is the primary therapeutic target of etanidazole?
A5: Etanidazole is primarily investigated for its potential in enhancing the efficacy of radiotherapy, particularly in solid tumors that often contain hypoxic regions. [, ]
Q6: Has etanidazole demonstrated efficacy in preclinical models?
A6: Preclinical studies using various animal models, including mice bearing hepatocellular carcinoma (HCC) and fibrosarcoma, have demonstrated the radiosensitizing effects of etanidazole. These studies reported significant tumor growth inhibition and improved survival rates when etanidazole was combined with radiotherapy. [, , , ]
Q7: What are the major challenges associated with the clinical development of etanidazole?
A7: Despite promising preclinical results, clinical trials investigating etanidazole have yielded mixed outcomes. One of the main challenges is its dose-limiting toxicity, primarily peripheral neuropathy. Balancing efficacy and toxicity remains a critical hurdle in its clinical development. [, , ]
Q8: Are there ongoing efforts to improve the therapeutic index of etanidazole?
A8: Yes, researchers are actively exploring strategies to enhance etanidazole's therapeutic index. One avenue involves combining it with other agents, such as paclitaxel or buthionine sulfoximine, to potentiate its radiosensitizing effect at lower doses, potentially reducing toxicity. [, , ]
Q9: What are the future directions for research on etanidazole?
A9: Future research should focus on:
- Developing more effective and less toxic hypoxic cell radiosensitizers. [, ]
- Identifying predictive biomarkers for etanidazole efficacy and toxicity. []
- Optimizing drug delivery strategies to enhance tumor targeting and reduce systemic exposure. []
- Investigating the potential of etanidazole in combination with other treatment modalities, such as immunotherapy. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。